Ezatiostat-Hydrochlorid
Übersicht
Beschreibung
Diese Verbindung hat sich als vielversprechend für die Behandlung des myelodysplastischen Syndroms erwiesen, einer Gruppe von Erkrankungen, die durch schlecht geformte oder dysfunktionale Blutzellen verursacht werden . TLK199 wirkt durch Aktivierung des MAP-Kinase-Signalwegs, was zur Aktivierung der Jun-Kinase und der extrazellulären signalregulierten Kinase 2 führt, die das Wachstum, die Reifung und die Differenzierung hämatopoetischer Vorläuferzellen fördert .
Wissenschaftliche Forschungsanwendungen
TLK199 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Behandlung des myelodysplastischen Syndroms: TLK199 hat sich als vielversprechend für die Behandlung des myelodysplastischen Syndroms erwiesen, indem es das Wachstum und die Differenzierung hämatopoetischer Vorläuferzellen fördert
Krebsforschung: TLK199 wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, indem es die Apoptose in malignen Zellen induziert.
Hämatopoeseforschung: TLK199 wird in der Forschung verwendet, um die Mechanismen der Hämatopoese und die Rolle der Glutathion-S-Transferase P1-1 in diesem Prozess zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von TLK199 beinhaltet die Hemmung der Glutathion-S-Transferase P1-1, die zur Aktivierung des MAP-Kinase-Signalwegs führt. Diese Aktivierung führt zur Phosphorylierung der Jun-Kinase und der extrazellulären signalregulierten Kinase 2, die das Wachstum, die Reifung und die Differenzierung hämatopoetischer Vorläuferzellen fördern . Darüber hinaus induziert TLK199 die Apoptose in malignen Zellen, indem es den Glutathion-S-Transferase P1-1/Jun-Kinase-Signalweg stört .
Wirkmechanismus
Target of Action
Ezatiostat hydrochloride is known to target Glutathione S-transferase P (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
Ezatiostat is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It acts intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction with its targets leads to changes in cellular processes, including the stimulation of bone marrow cells.
Biochemical Pathways
The primary biochemical pathway affected by ezatiostat is the MAPK signaling pathway . The activation of ERK2 in this pathway leads to downstream effects that stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .
Pharmacokinetics
It is known that the concentration of the primary active metabolites increases proportionate to ezatiostat dosage .
Result of Action
Ezatiostat has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It differentiates granulocytes and monocytes in HL60 cells . This results in the stimulation of the formation of bone marrow cells, which can be beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .
Action Environment
The action, efficacy, and stability of ezatiostat can be influenced by various environmental factors. It’s worth noting that the effectiveness of ezatiostat can vary among individuals due to factors such as genetic differences, disease state, and other individual-specific factors .
Biochemische Analyse
Biochemical Properties
Ezatiostat hydrochloride interacts with several key biomolecules in biochemical reactions. It is an analog inhibitor of glutathione S-transferase P1-1, an enzyme involved in detoxification processes. By inhibiting this enzyme, ezatiostat hydrochloride affects the MAPK signaling pathway, specifically activating ERK2. This activation leads to various downstream effects, including the differentiation of granulocytes and monocytes in HL60 cells. Additionally, ezatiostat hydrochloride has been shown to stimulate the formation of bone marrow cells that are precursors to white blood cells, red blood cells, and platelets .
Cellular Effects
Ezatiostat hydrochloride exerts significant effects on various cell types and cellular processes. In preclinical rodent models and human bone marrow cultures, it has demonstrated myelostimulant activity, promoting the growth and differentiation of hematopoietic progenitor cells. This compound influences cell signaling pathways, particularly the MAPK pathway, by activating ERK2. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the differentiation of granulocytes and monocytes. Ezatiostat hydrochloride has also been shown to have a positive impact on the formation of erythrocytes and platelets .
Molecular Mechanism
The molecular mechanism of action of ezatiostat hydrochloride involves its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, ezatiostat hydrochloride disrupts the enzyme’s interaction with the jun-N-terminal kinase (JNK) complex. This disruption leads to the activation of JNK, which subsequently phosphorylates c-Jun, a transcription factor involved in gene expression regulation. The activation of JNK and c-Jun results in changes in gene expression that promote the growth and maturation of hematopoietic progenitor cells. Additionally, ezatiostat hydrochloride activates the MAPK signaling pathway by activating ERK2, further contributing to its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ezatiostat hydrochloride have been observed to change over time. Studies have shown that the compound is stable and can maintain its activity over extended periods. In preclinical studies, ezatiostat hydrochloride demonstrated sustained myelostimulant activity, leading to long-term improvements in hematopoiesis. The compound’s stability and prolonged effects make it a promising candidate for therapeutic applications. Additionally, ezatiostat hydrochloride has shown a consistent ability to stimulate the formation of bone marrow cells and differentiate granulocytes and monocytes over multiple cycles of treatment .
Dosage Effects in Animal Models
The effects of ezatiostat hydrochloride vary with different dosages in animal models. In preclinical studies, the compound has been administered at various dose levels to evaluate its efficacy and safety. Higher doses of ezatiostat hydrochloride have been associated with increased myelostimulant activity, leading to greater improvements in hematopoiesis. At very high doses, some toxic or adverse effects have been observed, including gastrointestinal disturbances such as nausea and diarrhea. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Ezatiostat hydrochloride is involved in several metabolic pathways, primarily through its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, the compound affects the detoxification processes within cells. Additionally, ezatiostat hydrochloride influences the MAPK signaling pathway by activating ERK2, which plays a role in various cellular processes, including cell growth, differentiation, and survival. The compound’s effects on metabolic flux and metabolite levels have been observed in preclinical studies, further elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of ezatiostat hydrochloride within cells and tissues involve several mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ezatiostat hydrochloride is distributed to various cellular compartments, where it exerts its effects. The compound’s localization and accumulation within specific tissues and cells have been studied to understand its therapeutic potential and optimize its delivery .
Subcellular Localization
Ezatiostat hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that ezatiostat hydrochloride reaches its intended sites of action, such as the cytoplasm and nucleus, where it interacts with its target enzymes and signaling pathways. The subcellular localization of ezatiostat hydrochloride plays a vital role in its ability to modulate cellular processes and exert its therapeutic effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
TLK199 wird als Tripeptidanalog von Glutathion synthetisiert. Die Synthese beinhaltet die Bildung eines Diethylesters, der dann in vivo zur aktiven Diacidsäureform metabolisiert wird . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Tripeptidrückgrats: Das Tripeptidrückgrat wird unter Verwendung standardmäßiger Peptidsynthesetechniken synthetisiert, die die Kopplung von Aminosäuren in einer bestimmten Reihenfolge beinhalten.
Veresterung: Das Tripeptid wird dann verestert, um den Diethylester zu bilden.
Reinigung: Das veresterte Produkt wird mittels chromatographischer Verfahren gereinigt, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von TLK199 umfasst die großtechnische Peptidsynthese, gefolgt von Veresterung und Reinigung. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann zur klinischen Anwendung in Tabletten oder liposomale Injektionen formuliert .
Analyse Chemischer Reaktionen
Reaktionstypen
TLK199 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hemmung der Glutathion-S-Transferase P1-1: TLK199 bindet selektiv an Glutathion-S-Transferase P1-1, hemmt deren Aktivität und führt zur Aktivierung der Jun-Kinase.
Aktivierung des MAP-Kinase-Signalwegs: Die Hemmung der Glutathion-S-Transferase P1-1 führt zur Aktivierung des MAP-Kinase-Signalwegs, die die Zellproliferation und -differenzierung fördert.
Häufige Reagenzien und Bedingungen
Die Reaktionen mit TLK199 erfordern typischerweise das Vorhandensein von Glutathion-S-Transferase P1-1 und anderen zellulären Komponenten, die am MAP-Kinase-Signalweg beteiligt sind. Die Bedingungen für diese Reaktionen sind physiologisch und treten innerhalb des zellulären Milieus auf.
Hauptsächlich gebildete Produkte
Zu den wichtigsten Produkten, die aus den Reaktionen mit TLK199 entstehen, gehören aktivierte Jun-Kinase und extrazelluläre signalregulierende Kinase 2, die das Wachstum und die Differenzierung hämatopoetischer Vorläuferzellen fördern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Buthioninsulfoximin: Ein Hemmer der γ-Glutamylcysteinsynthetase, der zur Modulation von Glutathionwegen verwendet wird.
Lenalidomid: Ein verwandtes Medikament, das zur Behandlung des myelodysplastischen Syndroms eingesetzt wird.
Einzigartigkeit von TLK199
TLK199 ist einzigartig in seiner selektiven Hemmung der Glutathion-S-Transferase P1-1 und seiner Fähigkeit, den MAP-Kinase-Signalweg zu aktivieren, die Hämatopoese zu fördern und die Apoptose in malignen Zellen zu induzieren. Diese doppelte Wirkung macht TLK199 zu einem vielversprechenden Therapeutikum für die Behandlung des myelodysplastischen Syndroms und anderer hämatologischer Erkrankungen .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDYQYNYISTAMO-GFDYFVENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182855 | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286942-97-0 | |
Record name | Ezatiostat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ezatiostat Hydrochloride is a prodrug that is metabolized in vivo to its active form, TLK236. TLK236 is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1). [, ] GST P1-1 is overexpressed in many hematologic cancers and negatively regulates the Jun N-terminal kinase (JNK) pathway. [, ] By inhibiting GST P1-1, Ezatiostat Hydrochloride leads to the dissociation of GST P1-1 from JNK, thereby activating JNK signaling. [] This activation promotes the growth and differentiation of normal hematopoietic cells and induces apoptosis in malignant cells. [, , ]
ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for Ezatiostat Hydrochloride. More detailed chemical characterization data may be found in patents or other publications related to the compound.
A: Clinical trials have shown that Ezatiostat Hydrochloride can lead to hematologic improvements in patients with MDS, specifically in reducing the need for red blood cell and platelet transfusions. [, ] Some patients even achieve transfusion independence. [] Studies highlight its efficacy in Low to Intermediate-1 risk MDS patients, with responses observed across various MDS subtypes. [, ]
A: Research suggests that pre-treatment gene expression profiling of bone marrow cells may help identify patients more likely to respond to Ezatiostat Hydrochloride. [] For instance, patients with lower expression of the JNK gene set in their bone marrow pre-therapy showed better responses to treatment. [] Furthermore, the expression levels of specific microRNAs, like miR-129, miR-802, and miR-155, have also been linked to treatment response. []
A: A Phase 1 dose-ranging study investigated the combination of Ezatiostat Hydrochloride with Lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk MDS. [] The combination was found to be generally well-tolerated, with no unexpected toxicities reported. [] This suggests that Ezatiostat Hydrochloride may be safely combined with other therapies, but further research is needed to fully assess potential drug interactions.
ANone: Future research on Ezatiostat Hydrochloride may focus on:
- Optimizing its use in combination therapies: Investigating its efficacy and safety in combination with other drugs, such as Lenalidomide. []
- Refining patient selection: Validating the use of biomarkers for predicting treatment response, potentially personalizing therapy. []
- Developing more potent and selective GST P1-1 inhibitors: This could further improve efficacy and potentially reduce side effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.